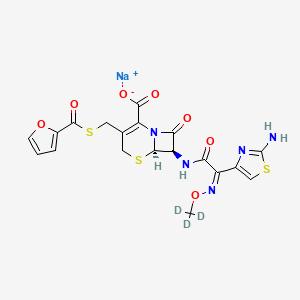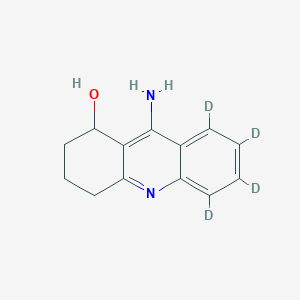![molecular formula C41H35NO17 B15143131 [(3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-1-[(3R)-3,5,7-trihydroxy-8-(1-methyl-5-oxopyrrolidin-2-yl)-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15143131.png)
[(3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-1-[(3R)-3,5,7-trihydroxy-8-(1-methyl-5-oxopyrrolidin-2-yl)-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-1-[(3R)-3,5,7-trihydroxy-8-(1-methyl-5-oxopyrrolidin-2-yl)-3,4-dihydro-2H-chromen-2-yl]benzo7annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate is a complex organic molecule with multiple hydroxyl groups and a chromen structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, including the formation of the chromen structure and the attachment of various hydroxyl groups. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. For instance, the use of acidic or basic catalysts can facilitate the formation of the chromen ring, while oxidizing agents may be used to introduce hydroxyl groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of green chemistry principles is also common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
- Oxidation : Introduction of additional oxygen atoms, often using reagents like potassium permanganate or chromium trioxide .
- Reduction : Removal of oxygen atoms or addition of hydrogen atoms, typically using hydrogen gas and a metal catalyst .
- Substitution : Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents .
- Oxidizing Agents : Potassium permanganate, chromium trioxide.
- Reducing Agents : Hydrogen gas, metal catalysts (e.g., palladium on carbon).
- Substitution Reagents : Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while reduction could produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications:
- Chemistry : Used as a building block for synthesizing more complex molecules.
- Biology : Studied for its potential antioxidant properties.
- Medicine : Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities .
- Industry : Utilized in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds:
- Quercetin : A flavonoid with similar antioxidant properties.
- Kaempferol : Another flavonoid known for its anti-inflammatory effects.
- Myricetin : A flavonoid with potential anticancer properties .
Uniqueness: What sets this compound apart is its unique combination of hydroxyl groups and chromen structure, which may enhance its bioavailability and efficacy compared to similar compounds .
Properties
Molecular Formula |
C41H35NO17 |
|---|---|
Molecular Weight |
813.7 g/mol |
IUPAC Name |
[(3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-1-[(3R)-3,5,7-trihydroxy-8-(1-methyl-5-oxopyrrolidin-2-yl)-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H35NO17/c1-42-21(2-3-32(42)52)34-24(46)13-23(45)20-11-29(51)39(59-40(20)34)18-10-28(50)37(55)33-17(18)4-14(5-27(49)36(33)54)38-31(12-19-22(44)8-16(43)9-30(19)57-38)58-41(56)15-6-25(47)35(53)26(48)7-15/h4-10,13,21,29,31,38-39,43-48,50-51,53,55H,2-3,11-12H2,1H3,(H,49,54)/t21?,29-,31-,38?,39?/m1/s1 |
InChI Key |
BCSJUWCHUHFYSN-KUBLXMLFSA-N |
Isomeric SMILES |
CN1C(CCC1=O)C2=C(C=C(C3=C2OC([C@@H](C3)O)C4=CC(=C(C5=C(C(=O)C=C(C=C45)C6[C@@H](CC7=C(C=C(C=C7O6)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)O)O)O)O)O |
Canonical SMILES |
CN1C(CCC1=O)C2=C(C=C(C3=C2OC(C(C3)O)C4=CC(=C(C5=C(C(=O)C=C(C=C45)C6C(CC7=C(C=C(C=C7O6)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



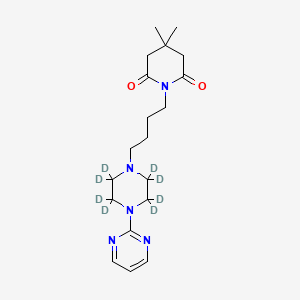

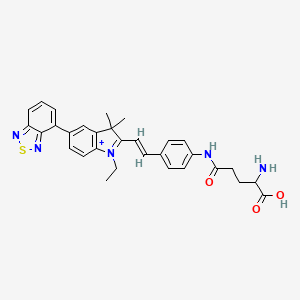
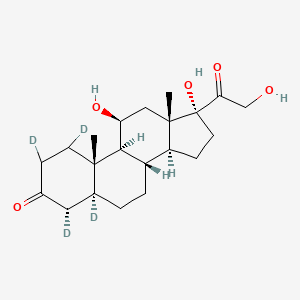

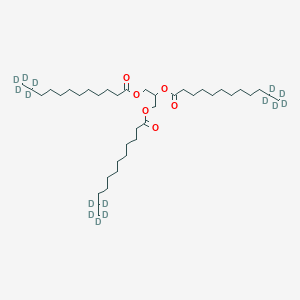
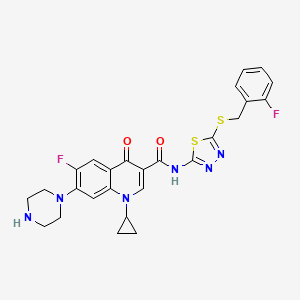
![(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine](/img/structure/B15143092.png)

![4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester](/img/structure/B15143108.png)

